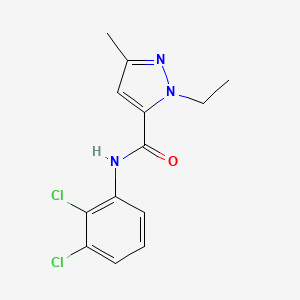

N-(2,3-dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Description

N-(2,3-Dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 2,3-dichlorophenyl substituent. The 2,3-dichloro substitution on the phenyl ring introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets by modulating electronic and steric properties .

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O/c1-3-18-11(7-8(2)17-18)13(19)16-10-6-4-5-9(14)12(10)15/h4-7H,3H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVXQBVFVCXEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-Dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its potential applications.

- Molecular Formula : C₉H₈Cl₂N₄O

- Molecular Weight : 227.09 g/mol

- CAS Number : 50920-65-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. A study highlighted the structure-dependent antimicrobial activity of pyrazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 32 | S. aureus |

| 2 | 64 | E. faecalis |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. A notable study demonstrated that pyrazole derivatives significantly reduced cell viability in A549 human lung cancer cells. The presence of a dichloro substituent enhanced the anticancer activity, reducing cell viability to as low as 21.2% compared to untreated controls .

| Treatment | Cell Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Compound (R=Cl) | 21.2 | <0.001 |

| Compound (R=H) | 63.4 | <0.05 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

- Receptor Interaction : Similar compounds have shown affinity for cannabinoid receptors, influencing pathways related to pain and inflammation .

Study on Anticancer Effects

A recent study explored the effects of various pyrazole derivatives on A549 cells, revealing that those with halogen substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study utilized MTT assays to assess cell viability after treatment with different concentrations of the compounds over 24 hours .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives against multidrug-resistant strains. The results indicated that certain derivatives demonstrated significant activity against resistant strains, suggesting a potential therapeutic role in treating infections caused by resistant bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives, including N-(2,3-dichlorophenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, exhibit significant anticancer properties. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar pyrazole derivatives against breast and lung cancer cells, suggesting that modifications in their structure could enhance their therapeutic potential .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. A comparative study showed that this compound exhibited comparable activity to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development in treating inflammatory diseases .

Herbicidal Activity

In agricultural sciences, this compound has shown promise as a herbicide. Its ability to inhibit specific biochemical pathways in plants makes it effective against a range of weed species. Field trials have indicated that this compound can significantly reduce weed biomass without adversely affecting crop yield. This selective herbicidal action is beneficial for sustainable agricultural practices .

Polymer Additives

The incorporation of pyrazole derivatives into polymer matrices has been explored to enhance material properties. This compound can act as an effective additive to improve thermal stability and mechanical strength in polymers. Studies have shown that adding this compound can lead to better performance in high-temperature applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer | Significant inhibition of cell proliferation in breast and lung cancer cells. |

| Agricultural Sciences Journal | Herbicide | Effective against various weed species with minimal impact on crops. |

| Polymer Science Review | Material Enhancement | Improved thermal stability and mechanical properties in polymer composites. |

Comparison with Similar Compounds

Key Observations :

- Dichloro Substitution Position: The target compound’s 2,3-dichlorophenyl group contrasts with the 3,4-dichloro analog in .

- Core Modifications: Thienopyrazole () and quinoline-triazine hybrids () demonstrate how heterocyclic fusion or alternative cores influence solubility and target selectivity.

- Electron-Withdrawing Groups: Cyano (3a) and trifluoromethyl () substituents increase electrophilicity, which could enhance interactions with nucleophilic residues in enzymes or receptors. The target compound lacks these groups but compensates with dichloro substitution .

Physicochemical Properties

Melting points (mp) and spectroscopic data reflect substituent effects:

| Compound ID | mp (°C) | Key Spectral Data (¹H-NMR, MS) |

|---|---|---|

| 3a | 133–135 | δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), MS 403.1 [M+H]+ |

| 3d | 181–183 | δ 8.12 (s, 1H), 7.51–7.21 (m, 9H), MS 421.0 [M+H]+ |

| Target | N/A | Predicted δ ~7.5–8.1 (aromatic), MS ~340–350 [M+H]+ |

Analysis :

- The higher mp of 3d (181–183°C vs. 3a’s 133–135°C) correlates with its 4-fluorophenyl group, which enhances crystallinity via halogen bonding. The target compound’s mp is unreported but likely intermediate due to its balanced lipophilic/electronic profile .

- ¹H-NMR signals for aromatic protons (δ 7.2–8.1) and methyl groups (δ ~2.6) are consistent across pyrazole carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.